Fmoc-Pro-OPfp

Catalog No.
S714685
CAS No.
86060-90-4
M.F
C26H18F5NO4
M. Wt
503.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pro-OPfp

CAS Number

86060-90-4

Product Name

Fmoc-Pro-OPfp

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C26H18F5NO4

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1

InChI Key

CQBLOHXKGUNWRV-SFHVURJKSA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Synonyms

Fmoc-Pro-OPfp;Fmoc-L-Pro-OPfp;86060-90-4;Fmoc-L-prolinepentafluorophenylester;N-(9-Fluorenylmethoxycarbonyl)-L-prolinepentafluorophenylester;1,2-Pyrrolidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)2-(pentafluorophenyl)ester,(2S)-;AC1MBYTQ;47475_ALDRICH;SCHEMBL3056823;47475_FLUKA;MolPort-003-930-233;CF-842;ZINC71788074;AKOS015902492;AK-81351;FT-0629883;FT-0643036;ST24030721;I14-19899;1-(9H-Fluorene-9-ylmethoxycarbonyl)-L-prolinepentafluorophenylester;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinepentafluorphenylester;1-O-(9H-fluoren-9-ylmethyl)2-O-(2,3,4,5,6-pentafluorophenyl)(2S)-pyrrolidine-1,2-dicarboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F

Peptide Synthesis

Fmoc-Pro-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids. Fmoc-Pro-OPfp acts as a protected amino acid building block. The Fmoc group ensures the selective attachment of the proline residue to the growing peptide chain while protecting the other reactive groups. The pentafluorophenyl ester moiety facilitates the coupling reaction between Fmoc-Pro-OPfp and the elongating peptide [, ].

Advantages of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp offers several advantages over other proline activating reagents:

  • High reactivity: The pentafluorophenyl ester group promotes efficient coupling reactions, leading to faster peptide synthesis [].
  • Good stability: Fmoc-Pro-OPfp exhibits good storage stability, minimizing the risk of degradation during synthesis [].
  • Orthogonal protection: The Fmoc group is compatible with other protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation [].

Applications of Fmoc-Pro-OPfp

Fmoc-Pro-OPfp finds applications in various research areas where peptide synthesis is crucial:

  • Drug discovery: Researchers can utilize Fmoc-Pro-OPfp to synthesize peptides with potential therapeutic properties [].
  • Protein engineering: By incorporating Fmoc-Pro-OPfp, scientists can create modified proteins with altered functions [].
  • Development of biomaterials: Fmoc-Pro-OPfp can be used to synthesize peptides for designing biocompatible materials for tissue engineering and regenerative medicine [].

Fmoc-Pro-OPfp, also known as N-(9-fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, is a chemical compound widely utilized in peptide synthesis. It has the molecular formula C26H18F5NO4 and a molar mass of approximately 503.42 g/mol . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the proline amino acid, along with a pentafluorophenyl ester moiety. This structure makes it particularly effective for activating proline residues during solid-phase peptide synthesis.

  • Fmoc-Pro-OPfp itself doesn't have a known mechanism of action as it's a building block.
  • Its significance lies in its contribution to the mechanism of peptide synthesis.
  • By incorporating Fmoc-Pro-OPfp into a peptide chain, the OPfp group can influence the final structure and function of the peptide [].
  • No specific information regarding the safety hazards of Fmoc-Pro-OPfp is readily available.
  • However, as with most research chemicals, it is advisable to handle it with care, following general laboratory safety guidelines for potentially hazardous materials [].

Fmoc-Pro-OPfp primarily participates in coupling reactions where it acts as an activated form of proline. In these reactions, the pentafluorophenyl ester group enhances the electrophilicity of the carboxylic acid, facilitating the formation of peptide bonds with amine-containing compounds. The typical reaction involves the activation of the carboxylic acid of proline, allowing it to couple with an amine to form a dipeptide or longer peptide chains .

While Fmoc-Pro-OPfp itself is not biologically active, its role as an intermediate in peptide synthesis allows for the creation of biologically relevant peptides. These peptides can exhibit various biological activities depending on their sequences and structures. The incorporation of proline residues can influence peptide conformation and stability, impacting their biological functions .

The synthesis of Fmoc-Pro-OPfp generally involves the following steps:

  • Protection of Proline: L-proline is first protected using the Fmoc group.
  • Formation of Pentafluorophenyl Ester: The protected proline is then reacted with pentafluorophenol to form the corresponding pentafluorophenyl ester.
  • Purification: The final product is purified, typically by chromatography, to ensure high purity suitable for peptide synthesis applications .

The compound can be synthesized using standard solid-phase peptide synthesis techniques, which allow for efficient coupling and deprotection steps.

Fmoc-Pro-OPfp is primarily used in:

  • Peptide Synthesis: It serves as a coupling reagent in solid-phase peptide synthesis, particularly for incorporating proline residues into peptides.
  • Research: It is utilized in studies involving peptide structure-function relationships and in the development of peptide-based therapeutics .

Interaction studies involving Fmoc-Pro-OPfp focus on its efficiency in facilitating peptide bond formation. The presence of the pentafluorophenyl ester significantly enhances its reactivity compared to other less reactive esters. This property has been demonstrated in various coupling reactions where it shows improved yields and reaction rates.

Several compounds share structural features or functional roles with Fmoc-Pro-OPfp. Below are some similar compounds:

Compound NameStructure/FunctionalityUnique Features
Fmoc-Ala-OPfpN-(9-fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl esterSimilar activation for alanine residues
Fmoc-Gly-OPfpN-(9-fluorenylmethoxycarbonyl)-glycine pentafluorophenyl esterUsed for glycine incorporation
Fmoc-Lys-OPfpN-(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl esterContains a longer side chain
Fmoc-Tyr-OPfpN-(9-fluorenylmethoxycarbonyl)-L-tyrosine pentafluorophenyl esterIncorporates aromatic properties

Uniqueness: Fmoc-Pro-OPfp is unique due to its specific activation of proline residues, which are critical for inducing turns and influencing secondary structures in peptides. Its enhanced reactivity due to the pentafluorophenyl group sets it apart from other Fmoc derivatives that may not possess this level of reactivity .

Molecular Architecture and Stereochemical Configuration

Fmoc-Pro-OPfp exhibits a complex molecular architecture characterized by three distinct structural domains that contribute to its exceptional performance in peptide synthesis. The compound possesses the molecular formula C₂₆H₁₈F₅NO₄ with a molecular weight of 503.4 g/mol, reflecting the integration of the fluorenylmethyloxycarbonyl protecting group, the L-proline backbone, and the pentafluorophenyl ester moiety. The stereochemical configuration is absolutely defined, with the (S)-configuration at the proline α-carbon ensuring compatibility with natural peptide sequences and maintaining the integrity of peptide secondary structures.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group occupies the N-terminal position of the proline residue, providing base-labile protection that can be selectively removed under mild conditions without affecting acid-labile side-chain protecting groups. This orthogonal protection strategy represents a fundamental advancement over previous methodologies, as the Fmoc group demonstrates remarkable stability toward acidic conditions while remaining susceptible to base-catalyzed elimination reactions. The fluorene moiety contributes significant steric bulk and aromatic character to the molecule, influencing both its physical properties and synthetic utility.

The proline backbone maintains its characteristic cyclic structure, with the pyrrolidine ring constraining the φ dihedral angle and imparting unique conformational properties to peptide sequences. The five-membered ring system adopts a preferred envelope conformation, with the γ-carbon typically displaced from the plane defined by the remaining four atoms. This conformational constraint plays a crucial role in determining peptide secondary structure, particularly in the context of collagen-like sequences where proline residues are essential for triple helix stability.

Structural ParameterValueReference
Molecular FormulaC₂₆H₁₈F₅NO₄
Molecular Weight503.4 g/mol
CAS Number86060-90-4
Stereochemistry(S)-configuration
Optical Rotation[α]D²⁰ = -57 to -64° (c=1% in CHCl₃)

Crystallographic Analysis of Pentafluorophenyl Ester Moieties

The pentafluorophenyl (OPfp) ester functionality represents a sophisticated activating group that dramatically enhances the electrophilicity of the carbonyl carbon, facilitating rapid and efficient coupling reactions with amino nucleophiles. Crystallographic studies of related pentafluorophenyl esters have revealed significant electronic perturbations induced by the five fluorine substituents, which collectively withdraw electron density from the aromatic ring and create a highly electrophilic ester carbonyl. The pentafluorophenyl ring adopts a planar conformation with minimal deviation from ideal aromatic geometry, despite the substantial electronic effects of the fluorine substituents.

The C-F bond lengths in the pentafluorophenyl group typically range from 1.33 to 1.36 Å, reflecting the strong electronegativity of fluorine and its compact atomic radius. These bonds exhibit considerable ionic character, with significant negative charge localized on the fluorine atoms and corresponding positive charge on the carbon framework. The electron-withdrawing effect of the fluorine atoms extends throughout the conjugated system, significantly activating the ester carbonyl toward nucleophilic attack and making pentafluorophenol an excellent leaving group during amide bond formation.

The spatial arrangement of the pentafluorophenyl ester relative to the proline backbone influences both the reactivity and selectivity of coupling reactions. Computational studies suggest that the aromatic ring can adopt multiple conformations relative to the ester bond, with rotational barriers influenced by steric interactions between the fluorine atoms and the proline ring system. This conformational flexibility allows the molecule to access reactive conformations while minimizing unfavorable steric interactions during the coupling process.

Spectroscopic Characterization (NMR, FT-IR, MS)

Comprehensive spectroscopic analysis of Fmoc-Pro-OPfp provides detailed insights into its molecular structure, dynamics, and electronic properties. Proton NMR spectroscopy reveals characteristic signals that confirm the structural integrity and stereochemical purity of the compound. The fluorene aromatic protons appear as complex multiplets in the region δ 7.2-7.8 ppm, with the distinctive pattern of the fluorene ring system serving as a diagnostic fingerprint for successful Fmoc protection.

The proline ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the constrained geometry of the five-membered ring. The α-proton appears as a distinct multiplet around δ 4.3-4.5 ppm, while the β, γ, and δ-methylene protons give rise to complex multiplet patterns in the aliphatic region. The coupling constants between adjacent protons provide valuable information about the ring conformation and the relative orientations of substituents around the pyrrolidine framework.

Carbon-13 NMR spectroscopy offers complementary structural information, with the carbonyl carbons of both the Fmoc protecting group and the activated ester appearing in the characteristic downfield region around δ 155-170 ppm. The pentafluorophenyl carbons exhibit distinctive patterns influenced by both through-bond and through-space coupling with fluorine nuclei, creating complex multiplet structures that serve as reliable indicators of structural integrity.

Fluorine-19 NMR spectroscopy provides exceptional sensitivity for monitoring the pentafluorophenyl ester moiety, with the five fluorine atoms appearing as distinct signals that reflect their different electronic environments. The ortho-fluorines typically appear around δ -150 to -155 ppm, while the meta-fluorines resonate around δ -160 to -165 ppm, and the para-fluorine appears around δ -155 to -160 ppm. These chemical shifts are highly sensitive to electronic perturbations and provide reliable indicators of molecular integrity and purity.

Spectroscopic TechniqueKey ObservationsDiagnostic Value
¹H NMRFluorene aromatics (δ 7.2-7.8 ppm), α-proton (δ 4.3-4.5 ppm)Structural confirmation
¹³C NMRCarbonyl carbons (δ 155-170 ppm)Electronic environment
¹⁹F NMRFive distinct fluorine signals (δ -150 to -165 ppm)Purity assessment
FT-IRC=O stretches (1750-1780 cm⁻¹), C-F stretches (1000-1300 cm⁻¹)Functional group identity
MSMolecular ion peak (m/z 503.4), characteristic fragmentationMolecular weight confirmation

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within the molecule. The activated ester carbonyl stretch appears at elevated frequency (typically 1750-1780 cm⁻¹) due to the electron-withdrawing effect of the pentafluorophenyl group, clearly distinguishing it from standard alkyl or aryl esters. The Fmoc carbamate carbonyl exhibits a distinct absorption around 1720-1740 cm⁻¹, while the numerous C-F stretching vibrations create a complex pattern of absorptions in the fingerprint region between 1000-1300 cm⁻¹.

Mass spectrometric analysis provides unambiguous molecular weight determination and structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 503.4, corresponding to the expected molecular weight of the intact molecule. Common fragmentation pathways include loss of the pentafluorophenol leaving group (mass loss of 184 Da) and cleavage of the Fmoc protecting group, generating diagnostic fragment ions that confirm the structural assignment and assess the purity of the preparation.

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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